Ac-D-Phe-D-Phe-D-Phe-NH2
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Overview
Description
Ac-D-Phe-D-Phe-D-Phe-NH2 is a tripeptide composed of three D-phenylalanine residues with an acetyl group at the N-terminus and an amide group at the C-terminus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-D-Phe-D-Phe-D-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first D-phenylalanine is attached to the resin.
Deprotection and coupling: The N-terminal protecting group is removed, and the next D-phenylalanine is coupled using a coupling reagent such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for the third D-phenylalanine.
Acetylation: The N-terminus is acetylated using acetic anhydride.
Cleavage and deprotection: The peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
While SPPS is commonly used for laboratory-scale synthesis, industrial production may involve solution-phase synthesis for larger quantities. This method can be more cost-effective and scalable, though it requires careful optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ac-D-Phe-D-Phe-D-Phe-NH2 can undergo various chemical reactions, including:
Oxidation: The phenylalanine residues can be oxidized to form quinones.
Reduction: Reduction reactions can convert any oxidized forms back to their original state.
Substitution: The amide and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired functional group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups to the peptide.
Scientific Research Applications
Ac-D-Phe-D-Phe-D-Phe-NH2 has several applications in scientific research:
Chemistry: It serves as a model compound for studying peptide synthesis and reactions.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or a scaffold for designing bioactive peptides.
Industry: The compound’s self-assembly properties make it useful in nanotechnology and materials science for creating nanostructures and hydrogels.
Mechanism of Action
The mechanism of action of Ac-D-Phe-D-Phe-D-Phe-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The D-phenylalanine residues can engage in hydrophobic interactions, hydrogen bonding, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ac-D-Phe-His-D-Pro-NH2: A tripeptide with similar structural properties but different amino acid composition.
D-Phe-Phe-Tyr-D-Trp-Lys-Val-Phe-D-Nal-NH2: A more complex peptide with additional functional groups and biological activity.
Uniqueness
Ac-D-Phe-D-Phe-D-Phe-NH2 is unique due to its simplicity and the presence of three consecutive D-phenylalanine residues. This structure imparts distinct physicochemical properties, such as enhanced stability and resistance to enzymatic degradation, making it valuable for various applications.
Properties
CAS No. |
138771-70-7 |
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Molecular Formula |
C29H32N4O4 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C29H32N4O4/c1-20(34)31-25(18-22-13-7-3-8-14-22)28(36)33-26(19-23-15-9-4-10-16-23)29(37)32-24(27(30)35)17-21-11-5-2-6-12-21/h2-16,24-26H,17-19H2,1H3,(H2,30,35)(H,31,34)(H,32,37)(H,33,36)/t24-,25-,26-/m1/s1 |
InChI Key |
HKMVYUANJRAAPR-TWJOJJKGSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
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